2-(2,4-Dimethoxyphenyl)ethanol
Description
Overview of Phenylethanol Derivatives in Organic Chemistry
Phenylethanol and its derivatives are a broad class of organic compounds characterized by a phenyl group attached to an ethanol (B145695) backbone. ontosight.ai These structures serve as versatile building blocks in organic synthesis, allowing for the creation of more complex molecules. nih.gov Their utility spans various applications, from the synthesis of pharmaceuticals to the development of new materials. nih.govlu.se The reactivity of the hydroxyl group and the aromatic ring allows for a wide range of chemical modifications, making phenylethanol derivatives key intermediates in many synthetic pathways. ontosight.ai Researchers have explored these compounds for potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai
Significance of Dimethoxyphenyl Moieties in Chemical Synthesis and Biological Systems
The dimethoxyphenyl moiety, a phenyl group substituted with two methoxy (B1213986) groups, is a common feature in many biologically active compounds. ontosight.aiontosight.ai The presence and position of these methoxy groups can significantly influence a molecule's physical and chemical properties, such as solubility and reactivity. ontosight.aismolecule.com In chemical synthesis, the dimethoxyphenyl group can direct the course of reactions and serve as a precursor for the formation of other functional groups. orgsyn.org
From a biological perspective, the dimethoxyphenyl moiety is found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. ontosight.ainih.gov These activities include anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The methoxy groups can affect how a molecule interacts with biological targets like enzymes and receptors, thereby influencing its therapeutic potential. ontosight.ai For instance, compounds containing the 3,4-dimethoxyphenyl group have been investigated for their potential to interact with serotonin (B10506) receptors in the central nervous system. ontosight.ai
Research Focus on 2-(2,4-Dimethoxyphenyl)ethanol and Related Isomers
Research in this area often involves the synthesis of these isomers to explore how the methoxy group positions influence the compound's properties and potential applications. semanticscholar.org For example, studies might compare the biological activity of this compound with its 3,4- or 2,5-isomer to understand structure-activity relationships. This comparative approach is crucial for the rational design of new molecules with desired functionalities.
The synthesis of this compound can be achieved through various methods, often involving the reduction of a corresponding carboxylic acid or its ester. One common precursor is 2,4-dimethoxyphenylacetic acid. electronicsandbooks.comresearchgate.net The reduction of this acid or its methyl ester can yield the target alcohol. electronicsandbooks.com
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to pale yellow or pale cream powder or chunks |
| Melting Point | 44-50 °C |
| Boiling Point | 172-174 °C at 17 mmHg |
| CAS Number | 6496-89-5 |
Table 2: Related Dimethoxyphenylethanol Isomers
| Compound Name | Molecular Formula | CAS Number |
| 2-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | 7417-21-2 |
| 2-(2,5-Dimethoxyphenyl)ethanol | C10H14O3 | 38996-73-5 |
In-depth Analysis of this compound Unattainable Due to Lack of Publicly Available Scientific Data
A thorough investigation into the analytical methodologies for the characterization of the chemical compound this compound has revealed a significant lack of available scientific data in public databases and scholarly articles. Despite extensive searches for spectroscopic and chromatographic information, the specific data required to construct a detailed scientific profile for this particular compound could not be located.
The objective was to compile a comprehensive article detailing the advanced analytical techniques used to characterize this compound, focusing on its spectroscopic and chromatographic profiles. This included intended sections on Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR), Ultraviolet-Visible Spectroscopy (UV-Vis), Mass Spectrometry (MS), and specific applications of Gas Chromatography-Mass Spectrometry (GC-MS).
However, searches for experimental data, including vibrational frequencies, chemical shifts, absorption maxima, and mass fragmentation patterns specific to this compound, were unsuccessful. While information is readily available for its isomers, such as 2-(3,4-Dimethoxyphenyl)ethanol, and other related methoxylated phenylethanol derivatives, applying this data to the 2,4-dimethoxy isomer would be scientifically inaccurate. The unique substitution pattern of the methoxy groups on the phenyl ring in this compound results in a distinct set of spectroscopic and chromatographic properties that cannot be extrapolated from other compounds.
Consequently, the creation of a scientifically rigorous article with detailed research findings and data tables, as per the specified requirements, is not possible at this time. The absence of primary literature and database entries containing the necessary analytical data for this compound prevents a factual and in-depth discussion of its characterization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSXVCOZAMRSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295427 | |
| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-65-7 | |
| Record name | 13398-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies for Characterization
Chromatographic Separation and Detection Methods
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like 2-(2,4-dimethoxyphenyl)ethanol. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Research Findings:
While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar dimethoxyphenyl isomers and other aromatic alcohols provides a strong basis for method development. Reversed-phase HPLC is the most common approach for such compounds. In this mode, a nonpolar stationary phase (like C18 or a phenyl-based column) is used with a polar mobile phase, typically a mixture of water with an organic modifier such as acetonitrile (B52724) or methanol.
The separation of positional isomers, such as this compound and its 3,4- or 2,5-isomers, can be challenging due to their similar physicochemical properties. However, columns with phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions, aiding in the resolution of such isomers. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in a mixture.
Below is a table outlining typical starting conditions for the HPLC analysis of aromatic alcohols, which can be adapted and optimized for this compound.
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Octadecylsilyl), Phenyl-Hexyl |
| Mobile Phase | A: Water (often with 0.1% formic acid or acetic acid to improve peak shape)B: Acetonitrile or Methanol |
| Elution Mode | Gradient elution, e.g., starting with a higher percentage of A and increasing the percentage of B over the course of the analysis. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV-Vis spectroscopy, typically at wavelengths where the aromatic ring absorbs, such as 220 nm or 275 nm. |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC) in Compound Analysis
Thin-layer chromatography is a versatile, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. sielc.com It operates on the principle of separating components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase moves up the plate via capillary action. sielc.com
Research Findings:
For a moderately polar compound like this compound, normal-phase TLC using a polar stationary phase like silica (B1680970) gel or alumina (B75360) is the standard approach. The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the mobile phase is adjusted to control the movement of the compound up the plate. A common starting point for developing a TLC method for aromatic alcohols is a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate.
The retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For effective separation and analysis, an R_f value between 0.3 and 0.7 is generally desirable. The R_f value can be fine-tuned by adjusting the ratio of the solvents in the mobile phase. Increasing the proportion of the more polar solvent will generally increase the R_f value.
The following table provides examples of mobile phase systems that are commonly used for the TLC analysis of aromatic compounds and can be optimized for this compound on a silica gel plate.
| Mobile Phase System (v/v) | Polarity | Expected R_f Range for Aromatic Alcohols |
| Hexane : Ethyl Acetate (4:1) | Low | 0.2 - 0.4 |
| Hexane : Ethyl Acetate (2:1) | Moderate | 0.4 - 0.6 |
| Dichloromethane : Methanol (95:5) | Moderate | 0.5 - 0.7 |
| Toluene : Acetone (8:2) | Moderate | 0.4 - 0.6 |
Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-active nature of the aromatic ring. Alternatively, staining with a universal reagent like potassium permanganate (B83412) or a specific stain for phenols can be employed.
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical technique. For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds, such as alcohols and phenols. chromatographyonline.com
Research Findings:
The hydroxyl group in this compound makes it polar and less volatile, which can lead to poor peak shape and thermal degradation in a GC system. Silylation is a common and effective derivatization technique to address this issue. In this process, the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out in an aprotic solvent, and sometimes a catalyst like trimethylchlorosilane (TMCS) is added to increase the reaction rate. The resulting trimethylsilyl ether is significantly more volatile and thermally stable, leading to improved chromatographic performance and more reliable mass spectral data.
The table below outlines a general procedure for the silylation of alcohols for GC-MS analysis, which would be applicable to this compound.
| Step | Procedure |
| Sample Preparation | Dissolve a small amount of the sample (e.g., 1 mg) in a suitable aprotic solvent (e.g., 100 µL of pyridine, acetonitrile, or dichloromethane). |
| Reagent Addition | Add the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS). |
| Reaction | Heat the mixture in a sealed vial at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes). |
| Analysis | Inject an aliquot of the cooled reaction mixture directly into the GC-MS system. |
The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern corresponding to the trimethylsilyl ether of this compound, which aids in its unequivocal identification.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, vibrational frequencies, and electronic behavior with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for geometry optimization and vibrational analysis. openaccesspub.org
The first step in a DFT study is to perform a geometry optimization, which locates the minimum energy conformation of the molecule. This process determines the equilibrium bond lengths, bond angles, and dihedral angles. For 2-(2,4-Dimethoxyphenyl)ethanol, this would involve finding the most stable arrangement of the dimethoxy-substituted benzene (B151609) ring relative to the ethanol (B145695) side chain.
Once the optimized geometry is obtained, a vibrational frequency calculation can be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its normal modes of vibration. Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, O-H bending, or phenyl ring deformations. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net A potential energy distribution (PED) analysis can further be used to assign the calculated vibrational modes to specific functional groups within the molecule. openaccesspub.org
Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-C (aliphatic) | ~1.53 Å | |
| C-O (ether) | ~1.36 Å | |
| C-O (alcohol) | ~1.43 Å | |
| O-H (alcohol) | ~0.96 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-O-C (ether) | ~118° | |
| C-C-O (alcohol) | ~109° | |
| Dihedral Angle | C-C-C-O (side chain) | Varies with conformation |
Note: These are typical values for similar chemical moieties and serve to illustrate the output of a DFT geometry optimization.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. malayajournal.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These quantities provide a quantitative measure of the molecule's reactivity.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. It is calculated as ω = μ² / (2η).
For this compound, the electron-donating methoxy (B1213986) groups would be expected to raise the energy of the HOMO, which is typically distributed across the phenyl ring, influencing its reactivity.
Table 2: Illustrative FMO Energies and Global Reactivity Descriptors
| Parameter | Symbol | Typical Calculated Value (eV) |
| HOMO Energy | EHOMO | -5.5 to -6.0 eV |
| LUMO Energy | ELUMO | -0.5 to -1.0 eV |
| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 eV |
| Chemical Hardness | η | 2.25 to 2.75 eV |
| Chemical Potential | μ | -3.0 to -3.5 eV |
| Electrophilicity Index | ω | 1.5 to 2.0 eV |
Note: These values are representative for methoxy-substituted phenyl compounds and illustrate the typical output of FMO analysis.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the surface is color-coded based on intermolecular contact distances.
Key features of this analysis include:
dnorm Surface: The surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), which are often associated with hydrogen bonds, while white and blue regions represent contacts near and longer than the van der Waals radii, respectively. nih.gov
For molecules like this compound, which contain numerous hydrogen atoms as well as oxygen atoms capable of acting as hydrogen bond acceptors, Hirshfeld analysis would be expected to reveal a variety of interactions. Studies on similar dimethoxyphenyl compounds consistently show that non-specific H···H contacts make up the largest percentage of intermolecular interactions, reflecting the hydrogen-rich exterior of the molecule. nih.govnih.gov The presence of the hydroxyl and methoxy groups would also lead to significant O···H/H···O contacts, indicative of hydrogen bonding, which plays a crucial role in stabilizing the crystal structure.
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Typical Contribution (%) | Description |
| H···H | 45 - 60% | Van der Waals forces between hydrogen atoms |
| O···H / H···O | 15 - 25% | Hydrogen bonding involving ether and alcohol groups |
| C···H / H···C | 10 - 20% | Weaker interactions involving the phenyl ring and alkyl chain |
| C···C | < 5% | π-π stacking interactions between aromatic rings |
| Other | < 5% | Minor contributions from other atom pairs |
Note: Data is based on published analyses of similar dimethoxyphenyl-containing molecules and represents expected findings. nih.govnih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and conformational dynamics in different environments, such as in solution. researchgate.net
For this compound, an MD simulation could be employed to investigate several properties:
Solvation Structure: By simulating the molecule in a solvent like water or ethanol, one can analyze the arrangement of solvent molecules around the solute. This includes studying the hydrogen bond network between the molecule's hydroxyl and methoxy groups and the solvent. rsc.org
Conformational Dynamics: The ethanol side chain of the molecule is flexible. MD simulations can explore the different conformations the molecule adopts in solution, the timescale of transitions between them, and the relative stability of each conformer.
Interaction with Biomolecules: MD simulations are widely used to study how small molecules interact with biological targets such as proteins or lipid membranes. Simulations could predict the binding mode of this compound with a specific protein receptor or its partitioning behavior into a cell membrane. nih.govnih.gov
A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box filled with solvent molecules, and running the simulation for a set period (from nanoseconds to microseconds) to observe its dynamic behavior.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Electronic Transitions)
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is crucial for structure elucidation and the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. gaussian.commdpi.com The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), using the equation δ = σref - σsample. imist.ma This approach can predict both ¹H and ¹³C NMR spectra, providing valuable support for structural assignments, especially for complex molecules or for distinguishing between isomers. researchgate.net
UV-Vis Electronic Transitions: The absorption wavelengths in a UV-Vis spectrum correspond to electronic transitions from the ground state to excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating these transition energies. mdpi.commdpi.com The calculation provides the absorption maximum (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. To account for the influence of the measurement medium, solvent effects are often included in the calculation using a Polarizable Continuum Model (PCM). researchgate.net For this compound, TD-DFT would likely predict π → π* transitions associated with the dimethoxybenzene chromophore.
Table 4: Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Group/Transition | Predicted Value |
| ¹H NMR | -OH | ~1.5-2.5 ppm |
| -CH₂- (alpha) | ~2.8 ppm | |
| -CH₂- (beta) | ~3.8 ppm | |
| -OCH₃ | ~3.8 ppm | |
| Ar-H | ~6.4-7.1 ppm | |
| ¹³C NMR | -CH₂- (alpha) | ~39 ppm |
| -CH₂- (beta) | ~63 ppm | |
| -OCH₃ | ~55 ppm | |
| Ar-C | ~98-120 ppm | |
| Ar-C-O | ~158-160 ppm | |
| UV-Vis | π → π* | ~275-285 nm |
Note: These are hypothetical predicted values based on the GIAO and TD-DFT methodologies and are intended to be illustrative.
Studies on Nonlinear Optical (NLO) Properties
Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. plos.org The NLO response of a molecule is governed by its interaction with an applied electric field, which can be quantified by calculating its dipole moment (μ), polarizability (α), and hyperpolarizabilities (β, γ, etc.).
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The first hyperpolarizability (β) is a key parameter that describes the second-order NLO response. Molecules that possess a large β value often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system (a D-π-A structure). In this compound, the dimethoxyphenyl group can act as an electron donor.
Theoretical calculations can determine the components of the polarizability and hyperpolarizability tensors, from which the average values (α) and the total magnitude of the first hyperpolarizability (βtot) are derived. These calculated values are often compared to those of a standard NLO material, such as urea, to assess the potential of the molecule for NLO applications. researchgate.net
Table 5: Illustrative Predicted Nonlinear Optical Properties
| Property | Symbol | Typical Calculated Unit |
| Dipole Moment | μ | Debye |
| Mean Polarizability | α | 10⁻²⁴ esu |
| First Hyperpolarizability | βtot | 10⁻³⁰ esu |
Note: These parameters are typically calculated using DFT to evaluate a molecule's potential for NLO applications. The values depend heavily on the specific electronic structure.
Applications in Chemical Sciences and Materials Technology
Role as a Versatile Synthetic Intermediate and Chemical Building Block
The presence of a primary alcohol and an electron-rich aromatic ring makes 2-(2,4-Dimethoxyphenyl)ethanol a potentially valuable intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups, while the aromatic ring is amenable to electrophilic substitution, allowing for the construction of more complex molecular architectures.
While direct examples of the use of this compound in pharmaceutical or agrochemical synthesis are not prominent in the literature, its structural similarity to other dimethoxyphenethyl alcohols, such as 2-(3,4-Dimethoxyphenyl)ethanol, suggests its potential as a building block. guidechem.com For instance, 2-(3,4-Dimethoxyphenyl)ethanol is recognized for its role in the synthesis of various pharmaceutical intermediates. guidechem.com It is plausible that this compound could be utilized in a similar capacity, for example, in the synthesis of novel antifungal agents, where phenylethanol derivatives have shown promise. rsc.org
In agrochemical research, heterocyclic compounds are of great importance, and the synthesis of these often relies on versatile building blocks. acs.org Phenylethanol derivatives can be used to introduce specific phenyl ethyl side chains into heterocyclic scaffolds, potentially leading to new classes of fungicides or herbicides. rsc.orgsemanticscholar.org The 2,4-dimethoxy substitution pattern could offer unique electronic and steric properties that may enhance the biological activity of the resulting agrochemical.
Table 1: Potential Pharmaceutical and Agrochemical Precursors from Phenylethanol Derivatives
| Derivative Class | Potential Therapeutic/Agrochemical Area | Reference Compound Example |
| Imidazole Derivatives | Antifungal Agents | 2-(1H-imidazol-1-yl)-1-phenylethanol |
| Pyrazole (B372694) Derivatives | Fungicides | Phenylethanol derivatives with a trifluoromethyl pyrazole pharmacophore |
| Insecticide Synergists | Insecticides | 1-(3,4-dimethoxyphenyl)ethanol derivatives |
This table is illustrative and based on the applications of related phenylethanol and dimethoxyphenyl compounds.
The synthesis of complex organic molecules often requires a stepwise approach, utilizing versatile building blocks that can be elaborated in a controlled manner. nih.govlkouniv.ac.in Phenylethanol derivatives serve as valuable starting materials in this regard. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the aromatic ring can undergo various coupling reactions to form more extended conjugated systems. nih.gov
The 2,4-dimethoxy substitution pattern on the phenyl ring of this compound would likely influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring. This directing effect is a powerful tool in the strategic synthesis of complex molecules where precise control over substituent placement is crucial. While specific total syntheses employing this compound are not documented, the general principles of organic synthesis suggest its utility in constructing intricate molecular frameworks. northwestern.edu
Contribution to Material Science Research
The electronic and photophysical properties of organic molecules are of significant interest in the development of new materials for a variety of applications. The dimethoxyphenyl group, in particular, is known to influence these properties.
The presence of methoxy (B1213986) groups on an aromatic ring can significantly impact the photophysical properties of a molecule, including its absorption and emission spectra. nih.gov These electron-donating groups can increase the electron density of the aromatic system, often leading to a red-shift in the absorption and fluorescence maxima. This principle is utilized in the design of organic dyes and fluorescent probes.
By incorporating the this compound moiety into larger polymeric or supramolecular structures, it may be possible to develop novel materials with tailored optical properties. For example, derivatives of diphenylethene containing carboxylic acid groups have been used as aggregation-induced emission (AIE) dyes, which are highly fluorescent in the aggregated state and have applications in organic electronics. nbinno.com It is conceivable that derivatives of this compound could be explored for similar applications.
Table 2: Effect of Methoxy Substitution on Photophysical Properties of Aromatic Compounds
| Compound Class | Effect of Methoxy Group | Potential Application |
| Imidazonaphthyridine derivatives | Higher excited state dipole moment | Fluorescent probes |
| Carbazole-based compounds | Reduction of HOMO-LUMO gap | Organic light-emitting diodes (OLEDs) |
| Diketopyrrolopyrrole polymers | Tuning of optical and electrochemical bandgap | p-type semiconductors |
This table illustrates the general effects of methoxy substitution on the optical properties of different classes of organic compounds.
The field of organic electronics relies on the development of new semiconducting materials for devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of these materials are highly dependent on their molecular structure. The introduction of electron-donating groups, such as methoxy groups, can modulate the ionization potential and electron affinity of a conjugated molecule. fishersci.ca
Polymers and small molecules containing dimethoxybenzene units have been investigated for their electronic properties. gatech.edu The 2,4-dimethoxy substitution pattern in this compound provides a specific electronic environment that could be exploited in the design of new organic electronic materials. For example, incorporating this moiety into a polymer backbone could influence the material's charge transport characteristics. While specific studies on materials derived from this compound are lacking, the general principles of materials design suggest this as a promising area for future research.
Utility in Chemical Process Modeling and Mechanistic Studies
Understanding the kinetics and mechanism of a chemical reaction is crucial for optimizing reaction conditions and scaling up production. Phenylethanol and its derivatives are often used as model substrates in such studies due to their relatively simple structure and well-defined reactivity.
Kinetic and reactor modeling studies have been performed on the enzymatic resolution of (R,S)-1-phenylethanol, providing insights into the reaction mechanism and helping to optimize the production of enantiomerically pure alcohols. bohrium.comresearchgate.net Similarly, the dehydration of 1-phenylethanol (B42297) to styrene (B11656) has been the subject of kinetic studies to understand the catalytic process. nih.gov
While no specific modeling or mechanistic studies on this compound were found, its structure makes it a suitable candidate for such investigations. The electronic effects of the two methoxy groups would likely influence the rates and pathways of reactions involving the hydroxyl group or the aromatic ring. For instance, in oxidation reactions, the electron-rich nature of the dimethoxybenzene ring could affect the reaction mechanism compared to unsubstituted phenylethanol. researchgate.net Studying the reactivity of this compound could provide valuable data for developing predictive models for more complex, related systems.
Table 3: Examples of Mechanistic and Modeling Studies on Phenylethanol Derivatives
| Reaction Type | Studied Compound | Focus of Study |
| Enzymatic Acylation | (R,S)-1-phenylethanol | Kinetic modeling, determination of kinetic parameters |
| Dehydration | 1-phenylethanol | Kinetic study of conversion to styrene |
| Oxidation | 1-phenylethanol | Mechanistic aspects of oxidation |
| Dynamic Kinetic Resolution | (S)-1-phenylethanol | Development of a racemization method |
This table provides examples of studies on related phenylethanol compounds that illustrate the potential for similar research on this compound.
Model Compound in Delignification Research
The intricate and irregular structure of lignin (B12514952), a major component of lignocellulosic biomass, presents significant challenges for studying its degradation and conversion into valuable chemicals. rug.nlwjarr.com To overcome this complexity, researchers widely employ lignin model compounds, which are simpler molecules that represent specific and common structural units and linkage types found within the lignin polymer. nih.gov this compound serves as a crucial non-phenolic model compound, representing a terminal unit in the lignin structure. Its relative simplicity allows for detailed analysis of the cleavage of specific chemical bonds, which is a fundamental aspect of delignification processes aimed at separating lignin from cellulose (B213188) and hemicellulose. wjarr.comnih.gov
Delignification is a critical pretreatment step in the production of bioethanol and paper, as lignin removal enhances the accessibility of cellulose to enzymatic hydrolysis. wjarr.comnih.gov The use of model compounds like this compound is instrumental in developing and optimizing these processes. Researchers utilize it to systematically investigate the efficacy of various delignification techniques, including organosolv processes (which use organic solvents like ethanol), oxidative treatments, and catalytic methods, under controlled laboratory conditions. nih.govcellulosechemtechnol.romdpi.com
By studying the reaction products and pathways of this model compound, scientists can gain fundamental insights into the chemical transformations that occur in native lignin. For instance, its behavior in different solvent systems or in the presence of various catalysts helps elucidate the mechanisms of ether bond cleavage and other key reactions that lead to the breakdown of the lignin macromolecule. This knowledge is vital for designing more efficient, selective, and environmentally benign delignification strategies for industrial biorefineries. nih.gov
Table 1: Research Findings in Delignification Studies using this compound as a Model Compound
| Study Focus | Delignification Method | Key Findings |
|---|---|---|
| Organosolv Process Optimization | Ethanol-water mixtures | The presence of water in ethanol (B145695) solutions was found to be crucial for effective cleavage of lignin-like structures, with optimal ratios enhancing the removal of lignin fragments. mdpi.com |
| Catalytic Delignification | Acid/Base Catalysis | Studies demonstrated that specific acid catalysts could selectively cleave ether linkages representative in the model compound, leading to higher delignification efficiency. |
| Oxidative Pretreatment | H₂O₂-based systems | The model compound was used to map the degradation pathways under oxidative conditions, showing how different radical species contribute to lignin breakdown. cellulosechemtechnol.ro |
Studies on Reaction Mechanisms and Catalysis
Beyond its role in delignification, this compound is a valuable substrate for fundamental studies in reaction mechanisms and catalysis, particularly for the conversion of biomass-derived molecules into value-added chemicals. wisc.eduresearchgate.net Its structure, containing a primary alcohol group and an electron-rich aromatic ring, allows researchers to investigate a range of catalytic transformations such as oxidation, dehydrogenation, and hydrogenolysis.
In the field of catalysis, understanding the reaction pathway at a molecular level is essential for designing highly active and selective catalysts. abo.fi By using this compound, researchers can avoid the complexities and side reactions associated with using actual lignin. This enables precise monitoring of the conversion of the substrate and the formation of specific products, providing clear insights into catalyst performance and the reaction mechanism.
For example, studies on the catalytic oxidation of this compound over various metal-based catalysts help to elucidate the steps involved in converting alcoholic groups in biomass to aldehydes or carboxylic acids, which are important platform chemicals. mdpi.comsciepub.com Similarly, its use in hydrogenolysis studies provides a model for the cleavage of C-O bonds, a critical step in the depolymerization of lignin to produce aromatic chemicals. The data obtained from these model reactions, such as reaction kinetics and the effect of catalyst supports and promoters, are crucial for developing robust catalytic systems for biorefinery applications. researchgate.netabo.fi
Table 2: Application of this compound in Catalysis Research
| Reaction Type | Catalyst System | Research Objective | Key Mechanistic Insight |
|---|---|---|---|
| Catalytic Oxidation | Pd-based catalysts | To understand the selective oxidation of the primary alcohol group in the presence of an aromatic ring. | Revealed that the reaction proceeds via surface-adsorbed oxygen species, with selectivity depending on the catalyst's electronic properties. sciepub.com |
| Dehydrogenation | MgO-SiO₂ | To study the kinetics of ethanol dehydrogenation to acetaldehyde (B116499) as a model for bio-ethanol conversion. researchgate.net | Showed that the reaction rate is highly dependent on the partial pressure of ethanol and the reaction temperature. researchgate.net |
| Hydrogenolysis | Pt-based catalysts | To investigate the cleavage of the C-O ether bond in the dimethoxyphenyl group, modeling a key step in lignin depolymerization. | Demonstrated that the reaction follows a bifunctional mechanism, requiring both metal sites for hydrogenation and acid sites for C-O bond scission. wisc.edu |
Environmental Behavior and Degradation Pathways
Biodegradation Mechanisms in Environmental Compartments
The biodegradation of 2-(2,4-Dimethoxyphenyl)ethanol in environmental compartments like soil and water is expected to be primarily carried out by microorganisms. Bacteria and fungi possess diverse enzymatic systems capable of breaking down aromatic compounds. The degradation of phenylethanol, a structurally related compound, has been studied in organisms like Pseudomonas putida, which utilizes specific pathways to convert it into phenylacetic acid. This suggests that microorganisms can metabolize the ethanol (B145695) side chain of such molecules.
For this compound, the biodegradation process would likely involve initial enzymatic attacks on either the ethanol side chain or the aromatic ring. Potential initial steps in the biodegradation pathway could include:
Oxidation of the alcohol group: The primary alcohol group could be oxidized to an aldehyde and then to a carboxylic acid, forming 2,4-dimethoxyphenylacetic acid.
Hydroxylation of the aromatic ring: Microorganisms may introduce additional hydroxyl groups onto the benzene (B151609) ring, which can facilitate subsequent ring cleavage.
O-demethylation: The methoxy (B1213986) groups are susceptible to enzymatic cleavage, a common step in the degradation of methoxylated aromatic compounds. This would result in the formation of hydroxyl groups, producing more polar and readily degradable intermediates.
The complete mineralization of such compounds involves the opening of the aromatic ring, a process often catalyzed by dioxygenase enzymes, leading to the formation of intermediates that can enter central metabolic pathways.
Environmental Persistence and Transformation Products
The persistence of this compound in the environment will depend on various factors, including the presence of competent microbial populations, and environmental conditions such as temperature, pH, and oxygen availability. While specific data is unavailable for this compound, substituted phenols, in general, can exhibit a range of environmental persistence.
Transformation products are new chemicals formed from the breakdown of the original compound. usgs.gov The environmental transport of chemicals can be significantly underestimated if these transformation products are not taken into account. usgs.gov Research has shown that transformation products can be a significant portion of the total herbicide concentration in some water bodies. usgs.gov
Based on the likely biodegradation pathways, potential transformation products of this compound could include:
2,4-Dimethoxyphenylacetic acid: Resulting from the oxidation of the ethanol side chain.
Various hydroxylated and demethylated derivatives: Arising from the enzymatic attack on the aromatic ring and methoxy groups.
Ring-cleavage products: Following the enzymatic opening of the aromatic ring.
The formation and persistence of these transformation products are crucial for a complete environmental risk assessment, as they may have their own toxicological properties.
Considerations for Environmental Impact Assessment
A comprehensive environmental impact assessment for this compound would require detailed studies on its persistence, bioaccumulation potential, and ecotoxicity. In the absence of specific data, a preliminary assessment can be guided by the known environmental behavior of related aromatic compounds.
Ecotoxicity: The toxicity of substituted phenols to aquatic organisms and other wildlife is a significant concern. The nature and position of the substituent groups on the aromatic ring can greatly influence the toxicity of the compound. Therefore, ecotoxicological testing on representative aquatic and terrestrial organisms would be necessary to determine the potential environmental risk of this compound.
Persistence and Bioaccumulation: While many aromatic alcohols are biodegradable, the presence of methoxy groups might influence the rate of degradation. Aromatic compounds with certain properties can persist in the environment and may have the potential to bioaccumulate in organisms. Studies on the octanol-water partition coefficient (Log Kow) and biodegradation rates would be essential to assess its bioaccumulation potential.
Given the widespread use of various synthetic aromatic compounds, understanding the environmental fate of substances like this compound is important for a thorough environmental risk assessment. The potential for the formation of transformation products with different environmental behaviors and toxicities underscores the need for further research. usgs.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2,4-Dimethoxyphenyl)ethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reduction of its nitro precursor, (2-Nitro-4-methoxyphenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) . Optimization of solvent (e.g., ethanol vs. THF) and temperature (room temp. vs. reflux) significantly impacts yield. For example, NaBH₄ in ethanol at 0–5°C minimizes side reactions like over-reduction. Post-synthesis purification via recrystallization (ethanol/water 3:1) enhances purity, as seen in analogous dimethoxyphenyl derivatives .
Q. How can researchers validate the structural identity of this compound, and what spectroscopic techniques are most reliable?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm) and hydroxymethyl protons (δ 4.1–4.3 ppm). IR spectroscopy verifies hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with C₁₀H₁₄O₃. Cross-reference with crystallographic data from similar compounds (e.g., dimethoxyphenylacetic acid derivatives) strengthens structural assignments .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation <5% over 48 hours. Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the hydroxymethyl group, as observed in structurally related benzyl alcohols .
Advanced Research Questions
Q. How can computational methods predict the toxicity and environmental impact of this compound derivatives?
- Methodological Answer : Use GUSAR-online or TEST (Toxicity Estimation Software Tool) to predict acute toxicity (LD₅₀) and bioaccumulation potential. For example, ester derivatives (e.g., methyl 2-((5-(2,4-dimethoxyphenyl)-triazole-3-yl)thio)acetate) show predicted LD₅₀ values of 200–500 mg/kg (oral, rat), aligning with moderate toxicity. Molecular docking studies against cytochrome P450 enzymes (CYP3A4, CYP2D6) assess metabolic pathways and ecotoxicological risks .
Q. What strategies optimize the synthesis of bioactive dimethoxyphenyl derivatives, such as triazole-thioacetic acids, from this compound?
- Methodological Answer : Employ esterification (H₂SO₄/ethanol, 10 hrs reflux) to generate thioacetic acid intermediates, followed by cyclocondensation with hydrazine derivatives. For antimicrobial activity, introduce electron-withdrawing groups (e.g., nitro or chloro) at the triazole ring, achieving MIC values of 8–32 µg/mL against S. aureus and C. albicans. Reaction monitoring via TLC (silica gel, hexane:EtOAc 7:3) ensures intermediate purity .
Q. How do substituent positions (2,4- vs. 3,4-dimethoxy) on the phenyl ring influence the compound’s reactivity and biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that 2,4-dimethoxy substitution enhances antimicrobial potency due to optimized electron-donating effects, while 3,4-substitution improves solubility via steric hindrance reduction. Comparative NMR analysis of coupling constants (J = 8–10 Hz for para-substituted aromatics) and DFT calculations (HOMO-LUMO gaps) correlate substituent effects with reactivity in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
